molecular formula C21H23N3O3 B4031448 3-(4-Methylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-(4-Methylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4031448
M. Wt: 365.4 g/mol
InChI Key: UQTAWJIEOXEUBF-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a phenoxyphenyl group, and a methylpiperazinyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

The compound, due to its structural characteristics, is utilized in the synthesis and evaluation of new chemical entities with potential pharmacological activities. It has been explored in various chemical modifications to enhance biological activities, such as anti-inflammatory, antibacterial, and antitumor effects. These studies often involve modifications of the core structure or substituents to investigate the structure-activity relationship (SAR) and optimize therapeutic efficacy.

  • Anti-inflammatory Activity : Research has shown that derivatives synthesized from similar structures exhibit potent anti-inflammatory activity. This is evaluated using models like carrageenan-induced rat paw oedema, highlighting the potential for developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

  • Cytotoxic and Enzyme Inhibitory Effects : Halogen-bearing phenolic derivatives have been synthesized, displaying significant cytotoxic potencies and selective toxicity towards tumor cells. These compounds also show low inhibition potency toward certain enzyme isoforms, indicating the need for molecular modifications to develop more effective enzyme inhibitors (Yamali, Gul, Sakagami, & Supuran, 2016).

  • Antibacterial Activities : Piperazine derivatives have been examined for their antibacterial activities, suggesting the importance of structural features in enhancing antimicrobial efficacy. Such research is crucial for addressing the growing concern of antibiotic resistance (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).

  • Transfection Agents in Gene Therapy : Phosphorus dendrimers with amine terminal groups, including pyrrolidine and piperazine, have been synthesized and found effective as transfection agents. These compounds demonstrate low cytotoxicity towards various cell lines and efficient DNA interaction, indicating potential applications in gene therapy (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Methylpiperazinyl Moiety: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-22-11-13-23(14-12-22)19-15-20(25)24(21(19)26)16-7-9-18(10-8-16)27-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTAWJIEOXEUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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